(3-aminocyclobutyl)methanethiol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (3-aminocyclobutyl)methanethiol hydrochloride typically involves the reaction of cyclobutyl derivatives with aminomethanethiol under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
(3-aminocyclobutyl)methanethiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-aminocyclobutyl)methanethiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of thiol-containing compounds on biological systems.
Industry: While not widely used industrially, it serves as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of (3-aminocyclobutyl)methanethiol hydrochloride involves its interaction with thiol-sensitive molecular targets. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar compounds to (3-aminocyclobutyl)methanethiol hydrochloride include:
(3-aminocyclobutyl)methanol hydrochloride: Similar structure but with a hydroxyl group instead of a thiol group.
Cyclobutylamine hydrochloride: Lacks the methanethiol group but shares the cyclobutyl and amino functionalities.
Methanethiol hydrochloride: Contains the thiol group but lacks the cyclobutyl and amino functionalities.
What sets this compound apart is its unique combination of cyclobutyl, amino, and thiol groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
2624130-12-5 |
---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.7 |
Purity |
95 |
Origin of Product |
United States |
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